

Tri-m-tolyl phosphate as a plasticizer for polyvinyl chloride (PVC)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tri-m-tolyl phosphate*

Cat. No.: B031788

[Get Quote](#)

An Application Guide to **Tri-m-tolyl Phosphate** as a Plasticizer for Polyvinyl Chloride (PVC)

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the use of **tri-m-tolyl phosphate** (TmCP) as a plasticizer for polyvinyl chloride (PVC). **Tri-m-tolyl phosphate**, an organophosphate ester, functions not only as an effective plasticizer to impart flexibility to rigid PVC but also as a flame retardant. This guide details its mechanism of action, physical and chemical properties, and provides step-by-step laboratory protocols for the preparation and evaluation of TmCP-plasticized PVC.

Methodologies for assessing mechanical performance, thermal properties, and plasticizer migration are presented, supported by illustrative data and process diagrams. Critical safety and environmental considerations specific to aryl phosphates are also discussed to ensure responsible handling and application.

Introduction: The Role of Plasticizers in PVC Technology

Polyvinyl chloride (PVC) is a polymer of immense commercial significance, valued for its durability, chemical resistance, and low cost. In its unmodified state, PVC is a rigid and brittle material, which limits its application. The versatility of PVC is unlocked through the addition of plasticizers, which are high-boiling point liquid or solid substances that, when added to a polymer, increase its flexibility, workability, and distensibility.[\[1\]](#)[\[2\]](#)

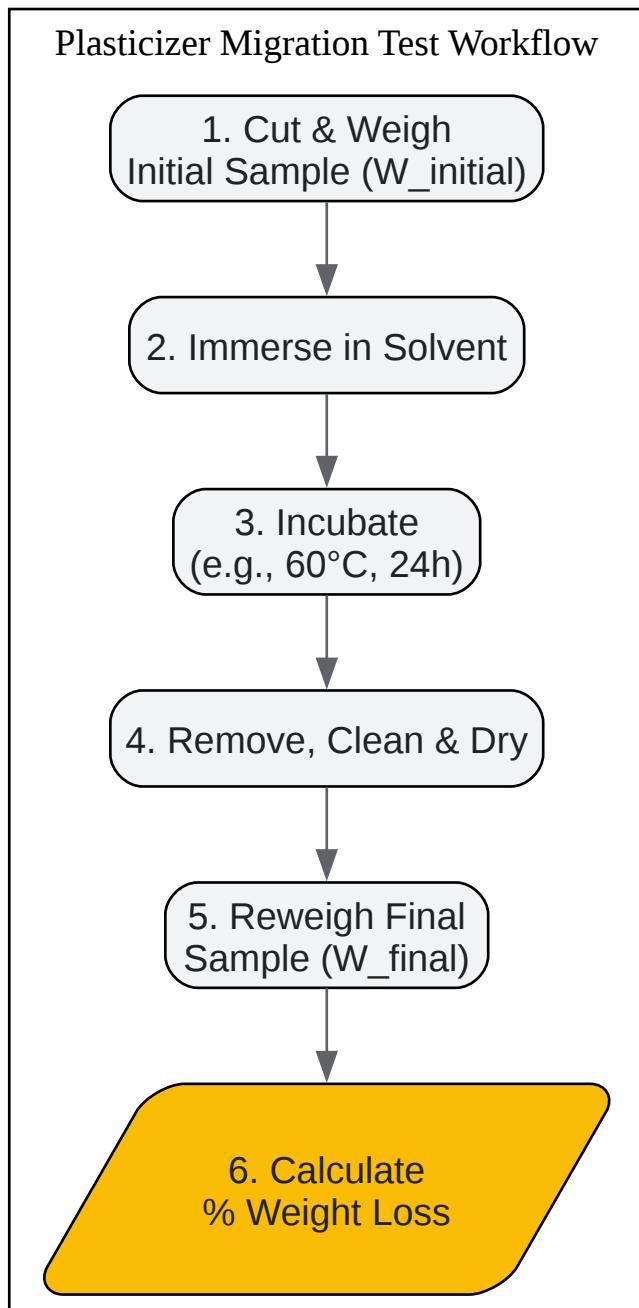
Plasticizers function by embedding themselves between the long polymer chains of PVC, effectively pushing them apart. This action reduces the strong intermolecular van der Waals forces that hold the chains together, thereby lowering the material's glass transition temperature (Tg) and transforming it from a rigid solid into a flexible, pliable material.[3][4][5]

Tri-m-tolyl phosphate (TmCP), a member of the aryl phosphate ester family, is a notable plasticizer for PVC.[6] Beyond its primary function of imparting flexibility, its phosphorus content provides inherent flame retardancy, a critical feature for applications in wire and cable insulation, automotive interiors, and construction materials.[7][8][9][10] This guide serves as a detailed protocol for scientists to effectively formulate and characterize PVC compounds using TmCP, bridging theoretical principles with practical laboratory application.

Tri-m-tolyl Phosphate (TmCP): Physicochemical Profile

A thorough understanding of the plasticizer's properties is fundamental to its correct application. TmCP is one of three isomers of tricresyl phosphate (TCP), the others being the ortho- and para-isomers. The meta-isomer is specifically chosen for many applications due to its favorable toxicological profile compared to the ortho-isomer.

Table 1: Key Physicochemical Properties of **Tri-m-tolyl Phosphate**


Property	Value	Reference(s)
CAS Number	563-04-2	[6][11][12][13]
Molecular Formula	C ₂₁ H ₂₁ O ₄ P	[11][12][14]
Molecular Weight	368.36 g/mol	[11][14]
Appearance	Clear, slightly yellow to pink liquid or waxy solid	[11]
Boiling Point	410 °C	[11]
Melting Point	25.5 °C	[11]
Density	~1.16 g/cm ³	[11]

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., toluene, ethers) | [11]
[15] |

Mechanism of Action: Molecular Interactions in Plasticization

The efficacy of a plasticizer is governed by its ability to disrupt the polymer's semi-crystalline structure. The process can be understood through the "free volume" theory, which combines aspects of earlier lubricity and gel theories.[8][16] Free volume refers to the internal space available within the polymer matrix for chains to move.

- Intercalation: The polar phosphate group and aromatic rings of the TmCP molecule interact with the polar C-Cl bonds of the PVC chains.[16]
- Chain Separation: TmCP molecules position themselves between the PVC chains, acting as molecular spacers. This overcomes the strong dipole-dipole interactions between adjacent polymer chains.
- Increased Mobility: By separating the chains, the energy barrier for segmental motion is lowered. This increases the free volume, allowing the polymer chains to slide past one another more easily when stress is applied.[4][17]
- Lowered Glass Transition Temperature (Tg): The macroscopic result of this increased molecular mobility is a significant reduction in the polymer's Tg. Below its Tg, a polymer is rigid and glassy; above it, it is flexible and rubbery. Effective plasticization makes the material usable at or below room temperature in a flexible state.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Measuring Plasticiser in PVC [nmr.oxinst.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Tricresyl phosphate (EHC 110, 1990) [inchem.org]
- 7. bomchem.com [bomchem.com]
- 8. specialchem.com [specialchem.com]
- 9. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemistry.com]
- 10. CN104592296A - Preparation method of rubber plasticizer tricresyl phosphate - Google Patents [patents.google.com]
- 11. TRI-M-TOLYL PHOSPHATE CAS#: 563-04-2 [m.chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. Tri-m-cresyl phosphate | C21H21O4P | CID 11232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 16. kinampark.com [kinampark.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tri-m-tolyl phosphate as a plasticizer for polyvinyl chloride (PVC)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031788#tri-m-tolyl-phosphate-as-a-plasticizer-for-polyvinyl-chloride-pvc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com